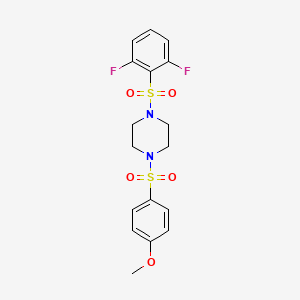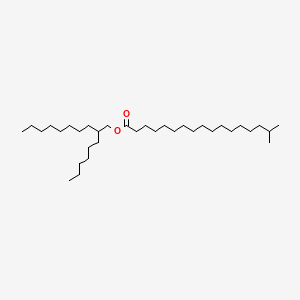
Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)- is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This particular compound is characterized by its unique chemical structure, which includes a propionamide group, a cyano group, and a phenylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)- involves multiple steps, starting from basic ergoline derivatives. The process typically includes:
Formation of the Ergoline Core: This step involves the cyclization of appropriate precursors to form the ergoline skeleton.
Introduction of the Propionamide Group: This is achieved through amide formation reactions, often using propionyl chloride and a suitable amine.
Addition of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, using reagents like cyanogen bromide.
Incorporation of the Phenylthio Group: This step involves the use of thiophenol and appropriate catalysts to attach the phenylthio group to the ergoline core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the phenylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Cyanogen bromide, thiophenol, and various nucleophiles.
Major Products Formed
Oxidation: Oxidized ergoline derivatives.
Reduction: Amino-ergoline derivatives.
Substitution: Substituted ergoline derivatives with different functional groups.
Scientific Research Applications
Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its interactions with various biological receptors and enzymes.
Medicine: Investigated for potential therapeutic uses, including its effects on the central nervous system and cardiovascular system.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)- involves its interaction with specific molecular targets, including:
Receptors: It binds to serotonin and dopamine receptors, modulating their activity.
Enzymes: Inhibits certain enzymes involved in neurotransmitter metabolism.
Pathways: Affects signaling pathways related to neurotransmission and vasoconstriction.
Comparison with Similar Compounds
Similar Compounds
- Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)-
- Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-alpha)-
Uniqueness
Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)- is unique due to its specific stereochemistry and the presence of the phenylthio group, which imparts distinct pharmacological properties compared to other ergoline derivatives.
Properties
CAS No. |
88133-23-7 |
|---|---|
Molecular Formula |
C25H26N4OS |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
3-[(6aR,9S)-7-methyl-5-phenylsulfanyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C25H26N4OS/c1-29-14-15(10-16(13-26)24(27)30)11-19-18-8-5-9-21-23(18)20(12-22(19)29)25(28-21)31-17-6-3-2-4-7-17/h2-9,15-16,19,22,28H,10-12,14H2,1H3,(H2,27,30)/t15-,16?,19?,22-/m1/s1 |
InChI Key |
QURQFOJIJKYIDF-YQPXOLGRSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)SC5=CC=CC=C5)CC(C#N)C(=O)N |
Canonical SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)SC5=CC=CC=C5)CC(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


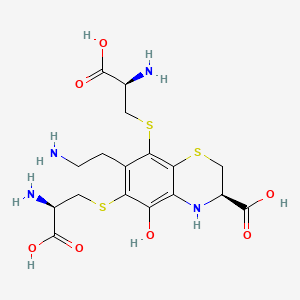
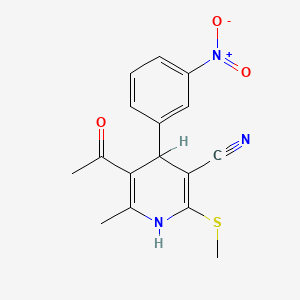


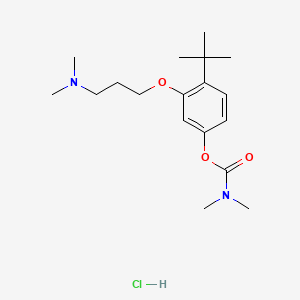
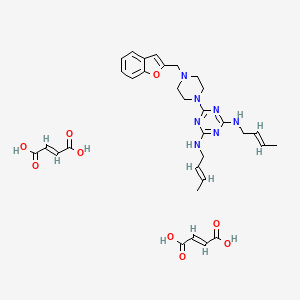
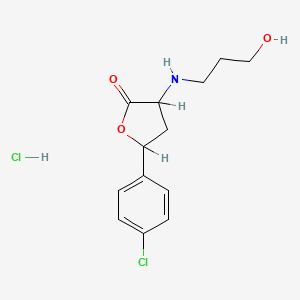
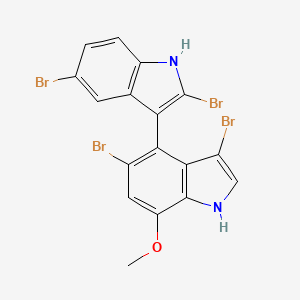
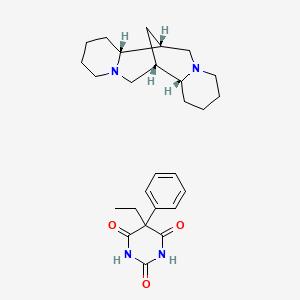
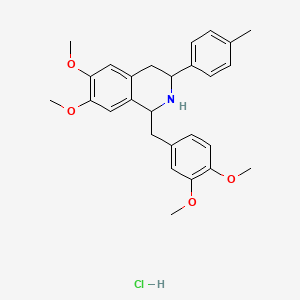
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)
